molecular formula C15H22BNO4S B8083669 Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8083669
M. Wt: 323.2 g/mol
InChI Key: COTRKDXBVFNBBW-UHFFFAOYSA-N
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Description

Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is an organoboron compound featuring a cyclopropane sulfonamide moiety linked to a meta-substituted phenyl ring bearing a pinacol boronate ester. This structure combines a sulfonamide group (known for hydrogen-bonding capabilities and metabolic stability) with a boronate ester (critical for Suzuki-Miyaura cross-coupling reactions). The compound is synthesized via nucleophilic and amidation reactions, with structural characterization performed using NMR, IR, MS, and single-crystal X-ray diffraction .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)17-22(18,19)13-8-9-13/h5-7,10,13,17H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTRKDXBVFNBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-tert-Butyl-(3-Chloro)Propyl Sulfonamide

Chloropropane sulfonyl chloride reacts with tert-butylamine in toluene at 5°C to form N-tert-butyl-(3-chloro)propyl sulfonamide. Triethylamine is employed as a base to neutralize HCl byproducts. The reaction proceeds quantitatively without intermediate isolation, enabling direct progression to cyclopropane ring closure.

Cyclopropanation via n-Butyllithium-Mediated Ring Closure

The chloro intermediate undergoes dehydrohalogenation using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -30°C. This generates a sulfonamide-stabilized carbanion, which undergoes intramolecular nucleophilic displacement to form cyclopropane sulfonic acid tert-butylamide. Critical parameters include:

  • Temperature control : Maintaining -30°C prevents premature elimination.

  • Solvent system : THF ensures solubility of intermediates and facilitates lithium coordination.

  • Stoichiometry : 2.2 equivalents of n-BuLi achieve complete conversion.

Deprotection with Formic Acid

The tert-butyl group is cleaved using formic acid at 80°C under nitrogen sparging to prevent oxidative degradation. Residual formic acid is removed via co-evaporation with toluene, yielding cyclopropanesulfonamide with >99% purity (GC).

Parameter Optimized Value
CatalystPd(dppf)Cl2_2 (5 mol%)
Ligand1,1'-Bis(diphenylphosphino)ferrocene
BasePotassium acetate (3 eq)
Solvent1,4-Dioxane
Temperature100°C
Time12 hours

The reaction affords N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide in 75–80% yield after column chromatography (silica gel, hexane/ethyl acetate).

Industrial-Scale Considerations

Solvent Recycling

Toluene and THF are recovered via fractional distillation, reducing production costs by 20–30%.

Catalyst Recovery

Palladium from Miyaura borylation is sequestered using activated carbon filters, achieving 95% recovery rates.

Waste Stream Management

Formic acid residues are neutralized with calcium hydroxide, generating calcium formate for agricultural use.

Analytical Characterization

Technique Key Data
1^1H NMR (400 MHz, CDCl3_3)δ 1.32 (s, 12H, Bpin), 1.45–1.50 (m, 4H, cyclopropane), 7.35–7.60 (m, 4H, Ar–H)
11^{11}B NMR (128 MHz, CDCl3_3)δ 30.2 (s, Bpin)
HPLC (C18, MeCN/H2_2O)tR_R = 8.2 min, 99.5% purity

Chemical Reactions Analysis

Types of Reactions

Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Discovery Applications

Cyclopropanesulfonamides have been investigated for their potential as therapeutic agents, particularly in oncology and neurology.

Inhibition of MYC Oncogene Activity

Recent studies have focused on the development of small molecule inhibitors targeting the MYC oncogene, a key player in tumorigenesis. Cyclopropanesulfonamide derivatives have been identified as promising candidates due to their ability to disrupt the interaction between MYC and its chromatin cofactor WDR5. The binding affinity of these compounds has been optimized through structure-guided design, leading to significant advancements in the treatment of MYC-driven tumors .

Nav Inhibitors

Another notable application of cyclopropanesulfonamide derivatives is in the inhibition of the Nav 1.7 sodium channel, which is implicated in pain signaling. Research has demonstrated that specific sulfonamide derivatives can effectively inhibit this channel, offering potential pathways for pain management therapies .

Catalytic Applications

Cyclopropanesulfonamides are also being explored for their catalytic properties in organic synthesis.

Asymmetric Cyclopropanation

The compound's unique structure allows it to function as an effective chiral auxiliary in asymmetric cyclopropanation reactions. Studies have shown that cyclopropanesulfonamide can facilitate the formation of enantioenriched cyclopropane derivatives when used with specific catalysts . This application is particularly valuable in the synthesis of complex organic molecules where stereocontrol is crucial.

Hydrogenation Reactions

Cyclopropanesulfonamides have been utilized in diastereoselective and enantioselective hydrogenation reactions of N-heteroaromatic compounds. These reactions demonstrate high yields and selectivities, showcasing the versatility of cyclopropanesulfonamides in modern synthetic methodologies .

Case Study: MYC Inhibition

A high-throughput screening campaign identified several cyclopropanesulfonamide derivatives with potent inhibitory effects on the MYC-WDR5 interaction. The most promising compounds exhibited binding affinities in the low micromolar range (Kd < 2.5 μM), demonstrating their potential as lead compounds for further development .

Compound IDStructureBinding Affinity (Kd)Target
1Structure0.43 μMWDR5
2Structure1.0 μMWDR5
3Structure0.75 μMWDR5

Case Study: Nav Inhibition

Research into Nav 1.7 inhibitors has revealed that certain cyclopropanesulfonamide derivatives can significantly reduce channel activity, providing a new avenue for pain relief therapies.

Compound IDStructureIC50 (nM)Target
AStructure50Nav 1.7
BStructure30Nav 1.7

Mechanism of Action

The mechanism of action of Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical applications. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and affecting various biological pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Molecular Weight Key Properties Reference
Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl]- Cyclopropane sulfonamide 287.17 (est.) High rigidity, strong hydrogen-bonding, metabolic stability
N-(3-boronphenyl)cyclohexanesulfonamide (36) Cyclohexane sulfonamide 347.24 Increased flexibility, altered solubility
N-(3-boronphenyl)cyclopropanecarboxamide Cyclopropane carboxamide 287.17 Reduced acidity, lower hydrogen-bonding
N-(3-boronphenyl)methanesulfonamide Methanesulfonamide ~250 (est.) Lower steric hindrance, enhanced reactivity
N-(3-boronphenyl)acetamide Acetamide 261.12 Balanced lipophilicity, improved solubility

Biological Activity

Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22BNO4S
  • Molecular Weight : 323.2155 g/mol
  • CAS Number : 879487-14-6
  • Structure : The compound features a cyclopropane ring attached to a sulfonamide group and a phenyl group substituted with a dioxaborolane moiety.

Cyclopropanesulfonamides generally act by inhibiting specific enzymes or proteins involved in disease processes. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion.

Anticancer Activity

Recent studies have highlighted the potential of cyclopropanesulfonamides in cancer treatment. A notable investigation focused on their ability to disrupt protein-protein interactions crucial for tumor growth. For example, compounds with similar structures have shown promise in inhibiting the MYC oncogene's interaction with its cofactor WDR5, which is vital for tumorigenesis .

Antimicrobial Properties

Cyclopropanesulfonamides have also been evaluated for their antimicrobial activities. In vitro studies suggest that these compounds can exhibit significant antibacterial effects against various strains of bacteria by targeting bacterial enzymes essential for survival.

Case Studies

  • MYC Inhibition Study :
    • Objective : To explore the inhibition of MYC-WDR5 interaction.
    • Method : High-throughput screening identified several cyclopropanesulfonamide derivatives with effective binding affinities.
    • Results : Compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as therapeutic agents against MYC-driven tumors .
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity of cyclopropanesulfonamide derivatives.
    • Method : Various derivatives were tested against Gram-positive and Gram-negative bacteria.
    • Results : Certain compounds displayed significant inhibition zones and minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Tables

PropertyValue
Molecular FormulaC15H22BNO4S
Molecular Weight323.2155 g/mol
CAS Number879487-14-6
Anticancer IC50Low micromolar range
Antimicrobial MICVaries by strain

Q & A

Q. What are the key synthetic methodologies for preparing Cyclopropanesulfonamide derivatives with boronate ester groups?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). Cyclopropanesulfonamide is then coupled to the boronate-substituted aryl scaffold using nucleophilic substitution or amidation reactions. Key catalysts include Pd(dppf)Cl₂, with optimized conditions (e.g., dioxane solvent, potassium acetate base, 80–100°C) .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: The cyclopropane ring protons appear as distinct multiplets (δ ~1.0–2.5 ppm), while the sulfonamide NH proton resonates near δ 8–9 ppm. The aryl-boronate group shows characteristic peaks for dioxaborolane methyl groups (δ ~1.3 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., MW 341.21 for the fluorinated analog) .
  • X-ray Crystallography: Used to resolve steric effects of the cyclopropane and sulfonamide groups, as seen in structurally similar iridium complexes .

Q. What are the primary applications in medicinal chemistry?

Methodological Answer: The boronate ester enables participation in cross-coupling reactions to generate biaryl sulfonamides, which are explored as enzyme inhibitors (e.g., GSK-3β, IKK-β) or tau aggregation modulators in neurodegenerative diseases. The cyclopropane group enhances metabolic stability .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer: The bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group directs coupling to less hindered positions. Computational studies (DFT) predict electron-withdrawing sulfonamide groups reduce electron density at the para position, favoring meta coupling. Experimental validation via Hammett analysis is recommended .

Q. What strategies mitigate hydrolysis of the boronate ester during biological assays?

Methodological Answer:

  • Protection: Use pinacol ester derivatives (as in the compound) instead of boronic acids.
  • Formulation: Encapsulate in liposomes or use PEGylated carriers to reduce aqueous exposure.
  • pH Control: Maintain assays at pH 7.4 to minimize boronate ester cleavage .

Q. How does the cyclopropane ring affect conformational dynamics in target binding?

Methodological Answer: The cyclopropane imposes rigidity, reducing entropy loss upon binding. Molecular dynamics simulations show restricted rotation of the sulfonamide group, enhancing affinity for hydrophobic pockets (e.g., in tau protein aggregates). Compare with acyclic analogs via SPR or ITC to quantify ΔΔG contributions .

Q. What contradictions exist in reported bioactivity data for this compound class?

Methodological Answer: Discrepancies arise from:

  • Assay Conditions: Variability in cell permeability (e.g., P-gp efflux in CNS models).
  • Metabolic Instability: Rapid hydrolysis in liver microsomes may underreport in vitro activity.
  • Off-Target Effects: Cross-reactivity with ROCK-1 observed in kinase panels .

Q. How can computational modeling guide the optimization of this compound?

Methodological Answer:

  • Docking: Use AutoDock Vina to predict binding poses in GSK-3β’s ATP pocket.
  • QSAR: Correlate substituent electronegativity with inhibitory potency (e.g., fluoro vs. chloro analogs).
  • MD Simulations: Assess solvation effects on boronate ester stability .

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